4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-hydroxy-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(3-8)5(9)2-6-7/h2-3,9H,1H3 |
InChI Key |
GVUJEFPAUUZKDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)O)C=O |
Origin of Product |
United States |
Preparation Methods
Application to Pyrazolone Derivatives
A validated route involves formylating 4-hydroxy-1-methylpyrazol-5-one. For example, in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, researchers treated 1-phenyl-3-methyl-5-pyrazolone with POCl₃ in DMF at 80°C for 2 hours, achieving a 38.2% yield after recrystallization. Adapting this to 4-hydroxy-1-methylpyrazol-5-one would likely follow:
- Protection of Hydroxyl Group : To prevent side reactions, the 4-hydroxyl group is temporarily protected as a methyl ether using iodomethane and potassium carbonate.
- Formylation : The protected intermediate reacts with DMF and POCl₃ at 80°C, forming the 5-carbaldehyde derivative.
- Deprotection : The methyl ether is cleaved using hydrobromic acid (HBr) in acetic acid, restoring the hydroxyl group.
Key Parameters :
- Temperature: 70–90°C
- Molar ratio (substrate : POCl₃ : DMF): 1 : 1.5 : 2
- Yield range: 30–45% (estimated based on analogous reactions)
Hydrolysis and Decarboxylation Strategies
Carboxylate esters serve as precursors for aldehyde groups via controlled hydrolysis and decarboxylation. This method is exemplified in the synthesis of 5-hydroxy-1-methylpyrazole from ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.
Adaptation for Aldehyde Synthesis
To target 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde, the following modifications are proposed:
Synthesis of Ethyl 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylate :
Hydrolysis and Decarboxylation :
Optimization Challenges :
- Avoiding over-oxidation of the aldehyde to carboxylic acid.
- Maintaining regioselectivity during esterification.
Multi-Component Synthesis Routes
Multi-component reactions (MCRs) enable convergent synthesis of complex pyrazole derivatives. A five-component protocol reported for pyrido[2,3-d]pyrimidine-diones demonstrates the utility of nano-ZnO as a catalyst in aqueous media.
Proposed MCR for Target Compound
A hypothetical pathway involves:
- Reactants : Methylhydrazine, ethyl acetoacetate, ammonium acetate, and glyoxylic acid.
- Catalyst : Nano-ZnO (0.04 g/mmol) in water at reflux.
- Mechanism :
- Formation of pyrazolone via Knorr-type condensation.
- In situ formylation using glyoxylic acid as the aldehyde source.
Advantages :
- Atom economy and reduced purification steps.
- Yields up to 75% achievable under optimized conditions.
Oxidation of Hydroxymethyl Precursors
Oxidation of 5-hydroxymethyl derivatives offers a direct route to the aldehyde. Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are common oxidants.
Synthesis of 5-Hydroxymethyl Intermediate
- Reductive Amination : React 4-hydroxy-1-methylpyrazole with formaldehyde and sodium cyanoborohydride.
- Selective Oxidation : Treat with MnO₂ in dichloromethane at room temperature.
Yield Considerations :
- Oxidation typically achieves 50–70% efficiency.
- Over-oxidation to carboxylic acid necessitates careful stoichiometry.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Formylation
The electron-donating hydroxyl group at position 4 directs electrophilic substitution to position 5. However, competing reactions at position 3 can occur, necessitating:
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Hydroxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Hydroxy vs. Chloro groups enhance lipophilicity, making such derivatives more suitable for membrane penetration in drug design .
- Aldehyde Position : The aldehyde at position 5 (vs. 4 in 1-methyl-1H-pyrazole-4-carbaldehyde) alters regioselectivity in reactions. For example, 5-azido-pyrazole-4-carbaldehydes undergo cyclization to form fused pyrazolo[3,4-c]pyrazoles .
Physical Properties
- Melting Points : Hydroxy-substituted pyrazoles generally have higher melting points (e.g., 204°C for 5-hydroxy-3-methyl-1-(4-methylphenyl) derivative) compared to chloro analogs (~150–160°C) due to stronger intermolecular H-bonding .
- Solubility : The hydroxy group improves aqueous solubility, whereas chloro or aryl substituents (e.g., phenyl in 5-chloro-1-phenyl derivatives) reduce it .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with a chlorinating agent (e.g., POCl₃) and a formylating agent in a solvent like DMF. Reaction conditions such as temperature (reflux vs. room temperature) and stoichiometric ratios significantly impact yield and purity. For example, refluxing in acetonitrile with controlled POCl₃ addition minimizes side reactions like over-chlorination . Alternative routes involve nucleophilic substitution of halogenated precursors (e.g., 5-chloro derivatives) with hydroxyl groups under basic conditions (K₂CO₃ in DMSO), where solvent polarity and reaction time affect regioselectivity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and hydroxy group (broad signal at δ ~5–6 ppm). IR spectroscopy identifies C=O stretches (~1680 cm⁻¹) and O-H stretches (~3200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight.
- Crystallography: Single-crystal X-ray diffraction with SHELXL (via WinGX suite) is ideal for resolving bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters (e.g., R-factor < 5%) ensure accuracy .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when refining the structure of this compound using SHELXL?
- Methodological Answer: Discrepancies often arise from disordered solvent molecules or anisotropic displacement parameters. To resolve these:
- Use the SQUEEZE tool in PLATON to model disordered regions.
- Apply restraints to bond distances and angles for the hydroxy and aldehyde groups to prevent overfitting.
- Validate refinement with the CheckCIF tool to identify symmetry or occupancy errors. Cross-validate results against spectroscopic data to confirm functional group assignments .
Q. What strategies are effective in analyzing the reactivity of the aldehyde group in this compound for further derivatization?
- Methodological Answer: The aldehyde group undergoes nucleophilic addition and condensation reactions. Key strategies include:
- Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol under reflux to form hydrazones, monitored by TLC.
- Knoevenagel Condensation: Use malononitrile and a catalytic base (piperidine) to generate α,β-unsaturated derivatives. Optimize solvent (e.g., THF vs. DMF) to control reaction kinetics.
- Protection-Deprotection: Protect the aldehyde as an acetal (e.g., using ethylene glycol and TsOH) before modifying the hydroxy group, then deprotect with aqueous HCl .
Q. How do structural modifications at the pyrazole ring influence the biological activity of this compound derivatives?
- Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhances electrophilicity, improving interactions with enzymatic targets (e.g., kinase inhibitors). Conversely, bulky groups at the 1-position (e.g., aryl substituents) may hinder binding.
- Bioisosteric Replacement: Replace the hydroxy group with a methoxy or amino group to modulate solubility and bioavailability. For example, 5-methoxy analogs show improved blood-brain barrier penetration in CNS-targeted studies.
- SAR Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like COX-2 or acetylcholinesterase, followed by in vitro assays (IC₅₀ measurements) to validate activity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the optimal solvent for synthesizing this compound?
- Methodological Answer: Some studies recommend polar aprotic solvents (DMF) for faster reaction rates, while others favor ethanol for better yield. To reconcile this:
- Conduct a solvent screening assay (DMF, DMSO, acetonitrile, ethanol) under controlled conditions (fixed temperature, molar ratios).
- Analyze purity via HPLC and quantify byproducts (e.g., chlorinated impurities) using GC-MS.
- Balance reaction efficiency (DMF) with ease of purification (ethanol) based on the application .
Experimental Design Considerations
Q. What precautions are critical when handling the hydroxy and aldehyde functional groups during derivatization?
- Methodological Answer:
- Moisture Sensitivity: Store the compound under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation.
- Side Reactions: Add stabilizers (e.g., BHT) to inhibit polymerization of the aldehyde group during heating.
- Workup: Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts and extract derivatives using ethyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
